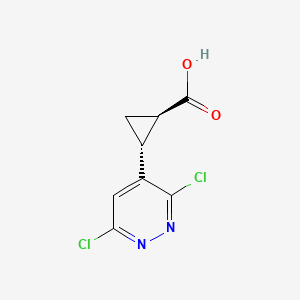

rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans

Beschreibung

rac-(1R,2R)-2-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane-based carboxylic acid derivative featuring a 3,6-dichloropyridazine substituent. The compound’s stereochemistry is defined by the trans-configuration of the cyclopropane ring and the racemic (rac) mixture of its enantiomers. This structure confers unique physicochemical properties, including a molecular weight estimated at ~275–285 g/mol (based on analogous compounds, e.g., C₁₀H₈Cl₂N₂O₂) and a purity typically ≥95% for research-grade material . Its primary applications lie in pharmaceutical intermediates and agrochemical research, where cyclopropane derivatives are valued for their conformational rigidity and bioactivity .

Eigenschaften

Molekularformel |

C8H6Cl2N2O2 |

|---|---|

Molekulargewicht |

233.05 g/mol |

IUPAC-Name |

(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-6-2-4(7(10)12-11-6)3-1-5(3)8(13)14/h2-3,5H,1H2,(H,13,14)/t3-,5+/m0/s1 |

InChI-Schlüssel |

KCETTZNVRCJTTI-WVZVXSGGSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=NN=C2Cl)Cl |

Kanonische SMILES |

C1C(C1C(=O)O)C2=CC(=NN=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

Substituent Effects on Reactivity :

- The 3,6-dichloropyridazine group in the target compound introduces both electron-withdrawing (Cl) and aromatic heterocyclic characteristics, which may enhance binding to biological targets like enzymes or receptors .

- In contrast, methoxy () and trifluoromethyl () substituents modulate solubility and stability, respectively, but lack the heteroaromatic diversity of pyridazine.

Pharmaceutical Relevance: Compounds with cyanophenyl () or pyridinyl () groups are often used as intermediates in drug discovery due to their versatility in cross-coupling reactions.

The target compound’s pyridazine ring may confer intermediate polarity, balancing bioavailability and solubility .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C, N₂ atmosphere | Slow addition of diazo compounds |

| Hydrolysis | 1M NaOH, EtOH, reflux | Monitor pH for complete hydrolysis |

Advanced: How can researchers resolve stereochemical discrepancies in synthetic outcomes?

Methodological Answer:

Discrepancies in stereochemistry often arise from competing reaction pathways. To address this:

- Analytical Characterization : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with known standards .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., for resolved enantiomers) .

- Reaction Optimization : Adjust catalyst loading (e.g., chiral ligands for asymmetric synthesis) or solvent polarity to favor desired stereoisomers .

Q. Example Workflow :

Perform reaction under varying conditions (temperature, catalyst).

Analyze products via chiral HPLC.

Correlate stereochemical outcomes with reaction parameters using multivariate analysis.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₈Cl₂N₂O₂) with <5 ppm error .

- IR Spectroscopy : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cyclooxygenase or bacterial targets). Parameterize the dichloropyridazine group for halogen bonding .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the carboxylic acid and active-site residues .

- QSAR Studies : Corrogate substituent effects (e.g., Cl vs. F on pyridazine) on bioactivity using Hammett σ constants .

Q. Table 2: Example Docking Parameters

| Parameter | Setting |

|---|---|

| Grid Box Size | 20 Å × 20 Å × 20 Å (centered on active site) |

| Scoring Function | Vina (affinity in kcal/mol) |

Basic: What physicochemical properties influence its reactivity?

Methodological Answer:

- Cyclopropane Ring Strain : Enhances susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

- Carboxylic Acid Acidity : pKa ~4.5 enables salt formation (e.g., sodium salts for improved solubility) .

- Lipophilicity : LogP ~2.1 (calculated via ChemDraw) affects membrane permeability in biological assays .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

Contradictions may arise from enantiomer impurities or assay conditions:

- Enantiomer Purity : Verify via chiral HPLC; even 5% impurity of the (1S,2S)-enantiomer can alter IC₅₀ values .

- Assay Optimization :

- Use standardized buffer systems (e.g., Tris-HCl vs. PBS).

- Pre-incubate enzymes with inhibitors to ensure equilibrium .

- Control Experiments : Test against structurally related analogs (e.g., dichloropyridazine-free cyclopropanes) to isolate pharmacophore effects .

Basic: What purification strategies ensure high-purity product?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities .

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between racemates and byproducts .

- Yield vs. Purity Trade-off : Prioritize step gradients in column chromatography to balance recovery (>60%) and purity (>95%) .

Advanced: What methods enable enantiomer separation for pharmacological studies?

Methodological Answer:

Q. Table 3: Example Chiral Stationary Phases

| Phase | Application |

|---|---|

| Cellulose tris(3,5-DMP) | Broad enantiomer separation |

| Amylose tris(S-MBA) | Polar racemates (e.g., carboxylic acids) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.